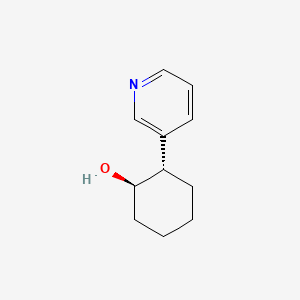

![molecular formula C13H16ClN3 B2543269 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride CAS No. 2445791-98-8](/img/structure/B2543269.png)

3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile hydrochloride is a chemical compound with the CAS Number: 2445791-98-8 . It has a molecular weight of 249.74 .

Synthesis Analysis

An improved synthesis of 3-[2-(dimethyl-amino)ethyl]-1H-indol-4-yl dihydrogen phosphate (psilocybin) has been described. The protocol outlines the synthesis of multigram quantities of psilocybin, identification of critical in-process parameters, and isolation of psilocybin without the use of chromatography, TLC, or aqueous workup .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile hydrochloride has a molecular weight of 249.74 . Other physical and chemical properties such as boiling point and density are not directly available from the search results.Applications De Recherche Scientifique

Drug Delivery Systems

- Applications :

Plant Growth Regulators

Polymer Nanogels for Controlled Release

- Applications :

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride (EN300-26869701) is believed to be certain types of serotonin receptors . It acts as an agonist at some types of serotonin receptors and an antagonist at others .

Mode of Action

3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride (EN300-26869701) interacts with its targets, the serotonin receptors, by binding to them. This binding can either stimulate (agonist) or block (antagonist) the receptors, leading to changes in the transmission of serotonin signals .

Biochemical Pathways

The compound’s interaction with serotonin receptors affects the serotonin signaling pathway. This pathway plays a crucial role in many physiological processes, including mood regulation, intestinal movement, and blood clotting .

Pharmacokinetics

Like many other compounds, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride (EN300-26869701) are primarily due to its interaction with serotonin receptors. By acting as an agonist or antagonist, it can modulate the activity of these receptors and subsequently alter serotonin signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride (EN300-26869701). For instance, certain conditions may affect the compound’s stability or its ability to bind to serotonin receptors .

Propriétés

IUPAC Name |

3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-16(2)6-5-11-9-15-13-4-3-10(8-14)7-12(11)13;/h3-4,7,9,15H,5-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBUXKRLDOCIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2543188.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2543190.png)

![8-fluoro-2-(1-methyl-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2543193.png)

![N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2543194.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)

![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2543203.png)

![5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2543206.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2543208.png)